molecular formula C20H23N5O3S B2621971 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide CAS No. 1251707-17-1

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2621971
CAS No.: 1251707-17-1
M. Wt: 413.5
InChI Key: UFSBPWSJLMITOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide is a synthetically designed small molecule that functions as a potent and selective inhibitor of Bromodomain-containing protein 4 (BRD4) . Its core structure is based on a triazolopyrazine scaffold, a chemotype known for its ability to engage epigenetic reader domains. The compound's mechanism of action involves high-affinity binding to the acetyl-lysine recognition pocket of the first bromodomain (BD1) of BRD4, thereby disrupting protein-protein interactions between BRD4 and acetylated histone tails. This specific inhibition leads to the displacement of BRD4 from chromatin, resulting in the downregulation of key oncogenic drivers, such as c-MYC , and ultimately inducing cell cycle arrest and apoptosis in susceptible cancer cell lines. As a research tool, this compound is invaluable for probing the biological functions of BET family proteins in epigenetic regulation, transcriptional elongation, and oncogenesis . It enables researchers to investigate BRD4's role in various disease models, including acute myeloid leukemia, inflammatory diseases, and other malignancies driven by dysregulated gene expression, facilitating the development of novel targeted epigenetic therapies.

Properties

IUPAC Name

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-28-16-10-6-5-9-15(16)22-17(26)13-25-20(27)24-12-11-21-19(18(24)23-25)29-14-7-3-2-4-8-14/h5-6,9-12,14H,2-4,7-8,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSBPWSJLMITOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps, starting from commercially available reagentsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

    Hydrolysis: The compound can be hydrolyzed in the presence of acids or bases to yield different products.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes

Mechanism of Action

The mechanism of action of 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinases involved in cell proliferation, thereby exerting its anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the type of cells or organisms being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and its closest analogs:

Compound Name Molecular Formula Substituents (Position 8) Acetamide Substituent Key Features
Target Compound : 2-[8-(Cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide C₂₂H₂₄N₅O₃S (estimated) Cyclohexylsulfanyl N-(2-methoxyphenyl) High lipophilicity (cyclohexyl); potential for enhanced metabolic stability
Analog 1 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(4-methoxybenzyl)acetamide C₂₂H₂₀ClN₅O₃S 4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) Aromatic thioether; electron-withdrawing Cl may enhance electrophilicity
Analog 2 : 2-{8-[(4-Chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide C₂₃H₂₂ClN₅O₂S 4-Chlorobenzylsulfanyl N-(2,5-dimethylphenyl) Steric hindrance from methyl groups; altered binding pocket interactions
Analog 3 : 2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(3-(methylsulfanyl)phenyl)acetamide C₂₀H₂₃N₆O₂S₂ 3-Methylpiperidinyl N-(3-methylsulfanylphenyl) Basic piperidine moiety; potential for H-bonding via S–CH₃ group

Key Observations:

Substituent Effects on Lipophilicity :

  • The cyclohexylsulfanyl group in the target compound increases lipophilicity (LogP ~3.5, estimated) compared to aromatic thioethers (e.g., 4-chlorobenzylsulfanyl, LogP ~2.8) . This may improve blood-brain barrier penetration but reduce aqueous solubility.
  • The 2-methoxyphenyl acetamide substituent introduces moderate polarity due to the methoxy group, balancing hydrophobicity .

Bioactivity Implications: Anti-inflammatory Potential: Analog 1 (4-chlorobenzylsulfanyl) and Analog 3 (piperidinyl) have shown anti-exudative activity in murine models at 10 mg/kg, comparable to diclofenac sodium . The target compound’s cyclohexyl group may prolong half-life due to resistance to oxidative metabolism. Kinase Inhibition: Compounds with 4-methoxybenzyl acetamide (Analog 1) exhibit moderate kinase inhibitory activity (IC₅₀ ~1.2 µM against JAK2), likely due to π-π stacking with aromatic residues . The 2-methoxyphenyl group in the target compound may alter binding orientation.

Synthetic Pathways :

  • The target compound is likely synthesized via nucleophilic substitution at position 8 of the triazolopyrazine core, followed by coupling with 2-methoxyphenylacetamide using methods similar to those in (diazonium salt coupling) or (thioether formation with chloroacetamide derivatives) .

Biological Activity

The compound 2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide is a member of the triazolo[4,3-a]pyrazine family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

IUPAC Name 2[8(cyclohexylsulfanyl)3oxo2H,3H[1,2,4]triazolo[4,3a]pyrazin2yl]N(2methoxyphenyl)acetamide\text{IUPAC Name }2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-(2-methoxyphenyl)acetamide

Molecular Formula: C21_{21}H25_{25}N5_5O4_4S
CAS Number: 1251613-09-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized to function as an enzyme inhibitor by binding to the active sites of various enzymes, thus modulating their activity. This mechanism is crucial for its potential therapeutic effects in conditions such as cancer and infectious diseases.

Enzyme Inhibition

Research indicates that compounds within this class can inhibit key enzymes involved in metabolic pathways. For instance:

  • Glycogen Synthase Kinase-3 (GSK-3) : Inhibition of GSK-3 has implications in neurodegenerative diseases and cancer.
  • Xanthine Oxidase : This inhibition may lead to therapeutic effects in gout and oxidative stress-related disorders.

Biological Activities

The compound exhibits a range of biological activities:

  • Antibacterial Activity
    • Studies have shown that triazolo[4,3-a]pyrazine derivatives possess significant antibacterial properties. For example, similar compounds demonstrated moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
    • Minimum inhibitory concentrations (MICs) for related compounds ranged from 16 μg/mL to 32 μg/mL against these strains, indicating potential effectiveness comparable to established antibiotics like ampicillin .
  • Antifungal Activity
    • The triazolo[4,3-a]pyrazine scaffold has also been linked to antifungal properties. Compounds with this structure have shown effectiveness against dermatophytes such as Trichophyton and Epidermophyton, with MIC values as low as 1.5 μg/mL for certain derivatives .
  • Antidiabetic and Anticonvulsant Properties
    • Some derivatives have been investigated for their antidiabetic effects due to their ability to modulate glucose metabolism through enzyme inhibition.
    • Anticonvulsant activity has also been noted in related compounds, suggesting a broader therapeutic potential.

Case Studies and Research Findings

Recent studies have focused on synthesizing novel derivatives based on the triazolo[4,3-a]pyrazine core and evaluating their biological activities:

CompoundActivityMIC (μg/mL)Target Organism
Compound 1Antibacterial32Staphylococcus aureus
Compound 2Antibacterial16Escherichia coli
Compound 3Antifungal1.5Epidermophyton floccosum

These findings highlight the potential of this compound class in drug discovery programs targeting bacterial infections and other diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.